molecular formula C12H11FN2 B8497488 2-Fluoro-3-(3-methyl-pyridin-2-yl)-phenylamine

2-Fluoro-3-(3-methyl-pyridin-2-yl)-phenylamine

Cat. No. B8497488
M. Wt: 202.23 g/mol
InChI Key: OKNUZEPYUYXNQD-UHFFFAOYSA-N
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Patent
US09085555B2

Procedure details

was prepared by using the same procedures as described for the preparation of 3-(3-chloro-pyridin-2-yl)-2-fluoro-phenylamine in Scheme C6, starting from 2-bromo-3-methylpyridine [3430-17-9]. MS (LC-MS): 203 [M+H]+; tR (HPLC conditions k): 1.36 min.
Name
3-(3-chloro-pyridin-2-yl)-2-fluoro-phenylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([C:8]2[C:9]([F:15])=[C:10]([NH2:14])[CH:11]=[CH:12][CH:13]=2)=[N:4][CH:5]=[CH:6][CH:7]=1.Br[C:17]1C(C)=CC=CN=1>>[F:15][C:9]1[C:8]([C:3]2[C:2]([CH3:17])=[CH:7][CH:6]=[CH:5][N:4]=2)=[CH:13][CH:12]=[CH:11][C:10]=1[NH2:14]

Inputs

Step One
Name
3-(3-chloro-pyridin-2-yl)-2-fluoro-phenylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC=CC1)C=1C(=C(C=CC1)N)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=CC=C1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
1.36 min.
Duration
1.36 min

Outcomes

Product
Name
Type
Smiles
FC1=C(C=CC=C1C1=NC=CC=C1C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.